2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate
Description
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Properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2S/c1-8-14(21-15(24-8)9-2-5-13(17)20-7-9)23-16(22)11-4-3-10(18)6-12(11)19/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUQOMXRRYAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a chemical compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.
- Molecular Formula : C16H9ClF2N2O2S
- Molecular Weight : 366.77 g/mol
- CAS Number : 400081-01-8
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that thiazole derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzyme activity, leading to cell death.
Antifungal Activity
The compound has also shown promise in antifungal applications:
- Case Study : In vitro assays revealed that thiazole derivatives can inhibit the growth of various fungal strains, including Candida species. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of thiazole-based compounds:
- Research Results : Compounds with similar structures were found to reduce pro-inflammatory cytokine levels in cell culture models. This suggests a possible application in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Binding : It can bind to receptors that modulate inflammatory responses.
- Membrane Disruption : The structural properties allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Applications in Research and Industry
The unique properties of this compound make it suitable for various applications:
Q & A
Basic: What synthetic pathways are recommended for synthesizing 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, and how can computational methods optimize these routes?
Answer:
A multi-step synthesis involving coupling reactions (e.g., esterification or nucleophilic substitution) between the pyridine-thiazole core and the difluorobenzoate moiety is typically employed. Computational methods, such as quantum chemical calculations and reaction path search algorithms, can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates quantum mechanics with experimental data to prioritize reaction conditions, achieving a 30–50% reduction in optimization time . Key parameters to model include steric effects of the 6-chloro-pyridine group and electronic influences of the 2,4-difluorobenzoate ester.
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H/C NMR to confirm regiochemistry of the pyridine-thiazole ring and ester linkage. The 2,4-difluorobenzoate group will show distinct F NMR signals.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700–1750 cm) and C-F vibrations (1000–1300 cm).
- HPLC/UPLC: Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Reference protocols from similar fluorinated heterocycles for calibration .
Advanced: How can contradictions in reaction yield data under varying conditions (e.g., solvent, temperature) be systematically resolved?
Answer:
Apply statistical Design of Experiments (DoE) to isolate critical variables. For example:
| Factor | Range | Response (Yield %) |
|---|---|---|
| Solvent polarity | DMF to THF | 45–78% |
| Temperature | 60–100°C | 50–85% |
| Catalyst loading | 1–5 mol% | 60–90% |
Use a fractional factorial design to identify interactions (e.g., solvent-catalyst synergy). Contradictions often arise from unaccounted variables (e.g., moisture sensitivity of the chloro-pyridine group). Validate hypotheses via in situ FTIR or reaction calorimetry. Computational feedback loops (e.g., updating density functional theory (DFT) models with experimental data) further resolve discrepancies .
Advanced: What computational strategies predict the compound’s reactivity in novel reactions (e.g., nucleophilic aromatic substitution)?
Answer:
- Reaction Path Search: Tools like GRRM or AFIR explore potential energy surfaces to locate transition states and intermediates. For example, assess the activation barrier for nucleophilic attack at the 6-chloro position on the pyridine ring.
- Solvent Effects: Use COSMO-RS to model solvation free energies and dielectric effects. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated transition states.
- Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis identifies electron-deficient sites (e.g., the thiazole sulfur or fluorobenzoate carbonyl) for electrophilic/nucleophilic targeting .
Basic: What safety protocols are essential when handling this compound during synthesis?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal: Segregate halogenated waste (chloro-pyridine, fluorobenzoate) in designated containers for incineration.
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .
Advanced: How can reactor design principles improve scalability while maintaining yield and purity?
Answer:
- Continuous Flow Reactors: Minimize thermal gradients for exothermic esterification steps. Use microreactors with residence times <5 minutes to suppress side reactions.
- Membrane Separation: Integrate nanofiltration membranes (MWCO ~300 Da) for in-line purification of the product from unreacted starting materials.
- Process Simulation: Aspen Plus or COMSOL models optimize heat/mass transfer parameters. For example, simulate the effect of Reynolds number on mixing efficiency in stirred-tank reactors .
Advanced: What methodologies enable efficient separation of stereoisomers or regioisomers during synthesis?
Answer:
- Chiral Stationary Phases (CSP): Use HPLC with amylose- or cellulose-based CSPs to resolve enantiomers (if applicable).
- Crystallization Screening: Apply high-throughput crystallization robots (e.g., Crystal16) to identify solvents that selectively crystallize the desired regioisomer.
- Dynamic Kinetic Resolution (DKR): Catalyze reversible isomerization using bifunctional catalysts (e.g., Pd/ligand systems) to shift equilibrium toward the target product .
Advanced: How can microwave-assisted synthesis enhance the preparation of derivatives (e.g., modified thiazole rings)?
Answer:
Microwave irradiation (100–150°C, 100–300 W) accelerates cyclocondensation reactions by uniformly heating polar intermediates. For example:
| Derivative | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Thiazole-amide analog | 12 h | 30 min | +35% |
| Pyridine-sulfoxide analog | 8 h | 20 min | +28% |
Optimize parameters via a central composite design (DoE) to balance power and temperature .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–13). The ester group hydrolyzes rapidly under alkaline conditions (pH >10).
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C typical for fluorinated aromatics).
- Light Sensitivity: Store in amber vials if UV-Vis spectra show absorbance <400 nm .
Advanced: How can cheminformatics tools extract meaningful structure-activity relationships (SAR) for this compound?
Answer:
- QSAR Modeling: Train models on bioactivity data (e.g., IC) using descriptors like LogP, polar surface area, and H-bond acceptor count.
- Pharmacophore Mapping: Align the thiazole ring and difluorobenzoate group with target protein active sites (e.g., kinase inhibitors).
- Fragment-Based Screening: Identify privileged substructures (e.g., 6-chloro-pyridine) via molecular docking with AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
